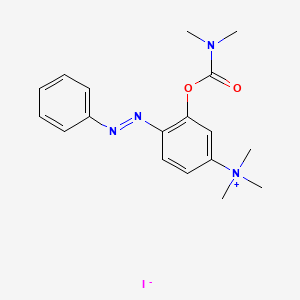
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) is a complex organic compound with the molecular formula C18-H23-N4-O2.I and a molecular weight of 454.35 . This compound is characterized by the presence of a phenylazo group, a trimethylammonium group, and a dimethylcarbamate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reagents used.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinone derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the trimethylammonium group may interact with biological membranes or receptors. The dimethylcarbamate ester functionality can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester): Similar structure but with a methoxy group instead of a phenylazo group.
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium chloride dimethylcarbamate (ester): Similar structure but with a chloride ion instead of an iodide ion.
Uniqueness
The uniqueness of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylazo group, trimethylammonium group, and dimethylcarbamate ester makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
66967-86-0 |
|---|---|
Molecular Formula |
C18H23IN4O2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)-4-phenyldiazenylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C18H23N4O2.HI/c1-21(2)18(23)24-17-13-15(22(3,4)5)11-12-16(17)20-19-14-9-7-6-8-10-14;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI Key |
JSSRQPSYZNFTTQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


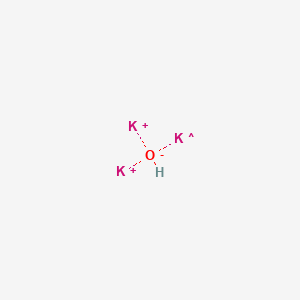
![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)

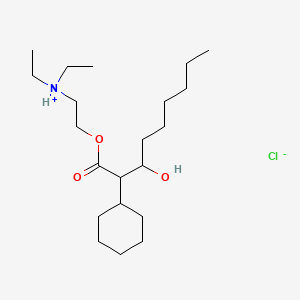
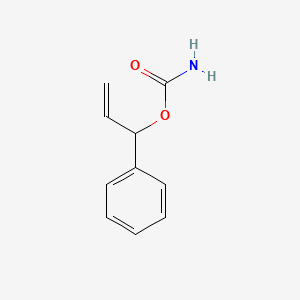
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
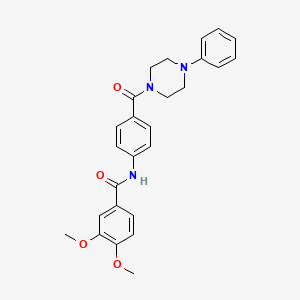
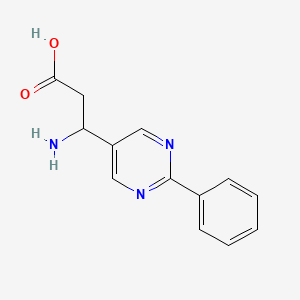
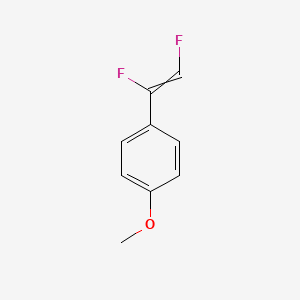

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

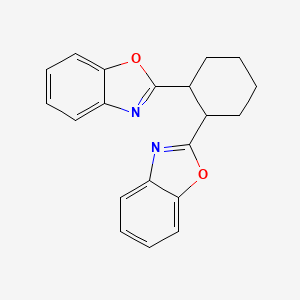
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
